5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide
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Overview
Description
5-(4-Chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a furan ring substituted with a chloro-nitrophenyl group and a phenylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-formylfuran-5-boronic acid.
Introduction of the Chloro-Nitrophenyl Group: This step involves the nitration of a chlorinated benzene derivative, such as 2-bromo-5-chloronitrobenzene, followed by coupling with the furan ring.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with aniline (phenylamine) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the phenyl groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substitution reactions yield derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and chloro groups suggests it could interact with biological targets, possibly serving as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-2-nitrophenyl)furfural: Similar in structure but lacks the carboxamide group.
4-Chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the furan ring and carboxamide moiety.
2-Methyl-N-phenylfuran-3-carboxamide: Similar but lacks the chloro-nitrophenyl substitution.
Uniqueness
What sets 5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl, phenyl) groups creates a versatile scaffold for further chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-2-methyl-N-phenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-15(18(22)20-13-5-3-2-4-6-13)10-17(25-11)14-8-7-12(19)9-16(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDSKMMFYGLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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